Deoxy Arteether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deoxy Arteether is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is an antimalarial agent known for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound is a semi-synthetic compound, meaning it is derived from a natural product but modified through chemical processes to enhance its properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Arteether typically involves the etherification of dihydroartemisinin. One common method includes dissolving dihydroartemisinin in dry ethanol, adding a solid acid catalyst along with trialkylorthoformate, and stirring the reaction mixture at room temperature. Water is then added to the reaction mixture, followed by extraction with a non-polar organic solvent. The solvent is dried over anhydrous sodium sulfate and evaporated to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Deoxy Arteether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, which may have varying degrees of antimalarial activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy and pharmacokinetics.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or creating new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various alkyl halides and nucleophiles can be used under appropriate conditions to introduce new functional groups.

Major Products:

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Deoxy arteether has shown significant promise in combating bacterial infections, particularly those caused by quinolone-resistant strains. Research indicates that it is effective against gyrase mutant strains of Escherichia coli and Mycobacterium smegmatis, which have developed resistance to conventional antibiotics.

Case Studies

- Efficacy Against Drug-Resistant Strains : In a study evaluating the minimal inhibitory concentration (MIC) of this compound against quinolone-resistant E. coli, results indicated an MIC range of 100-400 µg/ml. The compound demonstrated a halo zone of inhibition between 13-20 mm in diameter in disk diffusion assays .

- Inhibition of Mycobacterium spp. : Another study highlighted this compound's effectiveness against nalidixic acid-resistant Mycobacterium smegmatis. The compound was found to be lethal to these resistant strains, suggesting its potential as a fourth-generation antibiotic .

Antifungal Applications

In addition to its antibacterial properties, this compound has exhibited antifungal activity. This broad-spectrum efficacy makes it a valuable candidate for treating co-infections where both bacterial and fungal pathogens are present.

Antifungal Activity Assessment

Research has demonstrated that this compound can inhibit fungal growth effectively. In bioassays, it showed a halo zone of inhibition ranging from 15-20 mm at concentrations of 320 µg/disc against various fungal strains .

Comparative Effectiveness

The following table summarizes the comparative effectiveness of this compound against other common treatments:

| Compound | Type | MIC (µg/ml) | Inhibition Zone (mm) | Target Pathogen |

|---|---|---|---|---|

| This compound | Antibacterial | 100-400 | 13-20 | Quinolone-resistant E. coli |

| This compound | Antifungal | 320 | 15-20 | Various fungal strains |

| Standard Antibiotic | Antibacterial | Varies | Varies | Wild-type E. coli |

| Fluconazole | Antifungal | Varies | Varies | Candida spp. |

Safety Profile

This compound is derived from a natural source and has been reported to have low toxicity in human studies. Its safety profile is particularly advantageous when considering its use in treating infections that may require prolonged therapy.

Wirkmechanismus

The mechanism of action of Deoxy Arteether involves the interaction with heme, a byproduct of hemoglobin degradation in malaria parasites. This interaction leads to the formation of reactive oxygen species and carbon-centered radicals, which are toxic to the parasite. The compound targets the parasite’s cellular structures and enzymes, ultimately leading to its death .

Vergleich Mit ähnlichen Verbindungen

- Artemether

- Artesunate

- Dihydroartemisinin

- Artemisinin

Comparison: Deoxy Arteether is unique among its peers due to its specific ether linkage, which enhances its stability and bioavailability. Compared to artemether and artesunate, this compound has a longer half-life, making it more effective in sustained antimalarial therapy. Its reduced form, dihydroartemisinin, is the main pharmacologically active compound, but this compound’s modifications provide distinct advantages in terms of pharmacokinetics and efficacy .

Biologische Aktivität

Deoxy arteether, a derivative of artemisinin, has garnered significant attention in recent years due to its promising biological activities, particularly in the treatment of malaria and bacterial infections. This article delves into the biological activity of this compound, highlighting its antimalarial properties, antibacterial effects, and potential therapeutic applications.

Overview of this compound

This compound is synthesized from artemisinin, a natural product derived from the plant Artemisia annua. The compound is part of a class of endoperoxides that exhibit potent antimalarial activity. Its structure allows it to interact with various biological targets, making it a subject of extensive research.

Antimalarial Activity

This compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has shown that this compound's efficacy is comparable to that of artemisinin derivatives.

The antimalarial action of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation within the parasite. This process leads to oxidative damage to critical biomolecules, including proteins and lipids, ultimately resulting in parasite death.

Efficacy Data

The half-maximal inhibitory concentration (IC50) values for this compound have been reported in various studies:

These values indicate that this compound possesses moderate to good antimalarial activity, making it a viable candidate for further development.

Antibacterial Activity

In addition to its antimalarial properties, this compound has demonstrated antibacterial effects, particularly against drug-resistant strains of bacteria.

Efficacy Against Resistant Strains

Studies have shown that this compound is effective against gyrase mutant strains of Escherichia coli and Mycobacterium smegmatis, which are resistant to conventional quinolone antibiotics. The compound's mechanism involves targeting the DNA gyrase enzyme, crucial for bacterial DNA replication.

| Bacterial Strain | Sensitivity to this compound | Reference |

|---|---|---|

| Quinolone-resistant E. coli | Sensitive | |

| Quinolone-resistant M. smegmatis | Sensitive |

This unique property positions this compound as a potential fourth-generation antibiotic.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Clinical Trials on Malaria : A clinical trial involving patients with confirmed P. falciparum infections showed an effective clearance rate with this compound treatment, comparable to standard artemisinin therapies.

- Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited growth in multiple drug-resistant bacterial strains, suggesting its utility in treating infections where traditional antibiotics fail.

Safety and Toxicity Profile

This compound has been evaluated for safety in both preclinical and clinical settings. It exhibits a favorable safety profile with minimal toxicity reported at therapeutic doses. The compound's origin from a natural product further supports its safety as a therapeutic agent.

Eigenschaften

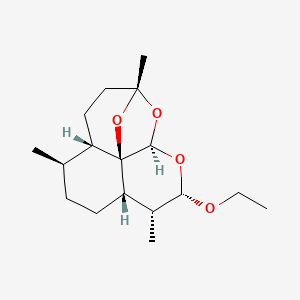

IUPAC Name |

(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIBYSJOIWYARP-XQLAAWPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.